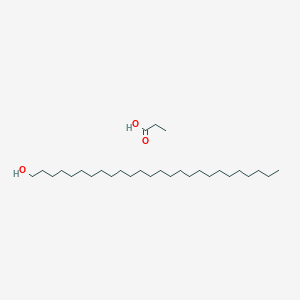

Hexacosan-1-ol;propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosan-1-ol can be synthesized through the reduction of hexacosanoic acid or its esters. The reduction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

Propanoic acid can be industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and via the oxidation of propionaldehyde with oxygen. A green route involves the selective oxidation of 1-propanol to propanoic acid using hydrogen peroxide (H2O2) catalyzed by heteropolyoxometalates .

Chemical Reactions Analysis

Types of Reactions

Hexacosan-1-ol undergoes oxidation to form hexacosanal, a long-chain fatty aldehyde . It can also participate in esterification reactions to form esters with various carboxylic acids.

Propanoic acid can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. It can be reduced to propanol using reducing agents like LiAlH4 .

Common Reagents and Conditions

Esterification: Both hexacosan-1-ol and propanoic acid can undergo esterification in the presence of acid catalysts like sulfuric acid (H2SO4) to form esters.

Major Products

Hexacosanal: Formed from the oxidation of hexacosan-1-ol.

Propyl propanoate: Formed from the esterification of propanoic acid with propanol.

Scientific Research Applications

Hexacosan-1-ol is used in the study of plant epicuticular waxes and plant cuticles due to its natural occurrence in many plant species . It is also used in the formulation of cosmetics and personal care products for its emollient properties.

Propanoic acid is widely used as a preservative in the feed, food, and pharmaceutical industries. It is also incorporated in the perfume, herbicide, and polymer industries . In scientific research, it is used to study metabolic pathways involving carboxylic acids .

Mechanism of Action

Hexacosan-1-ol exerts its effects primarily through its physical properties, such as forming a barrier on the skin or plant surfaces, which helps in reducing water loss and providing protection .

Propanoic acid undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate in within the human body .

Comparison with Similar Compounds

Similar Compounds

Hexacosanoic acid: A long-chain fatty acid that can be reduced to hexacosan-1-ol.

Hexacosanal: The aldehyde form of hexacosan-1-ol.

Propanol: The alcohol form of propanoic acid.

Uniqueness

Hexacosan-1-ol is unique due to its long carbon chain, which imparts specific physical properties such as high melting point and waxy texture . Propanoic acid is unique for its antimicrobial properties and its role in metabolic pathways .

Properties

CAS No. |

646535-52-6 |

|---|---|

Molecular Formula |

C29H60O3 |

Molecular Weight |

456.8 g/mol |

IUPAC Name |

hexacosan-1-ol;propanoic acid |

InChI |

InChI=1S/C26H54O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2-3(4)5/h27H,2-26H2,1H3;2H2,1H3,(H,4,5) |

InChI Key |

GMBZKSSMVMAEBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCO.CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)

![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)

![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)

![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)

![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)

![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)